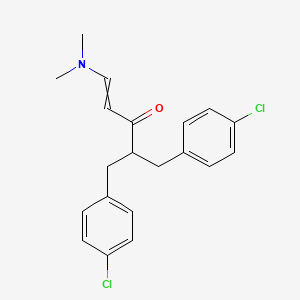

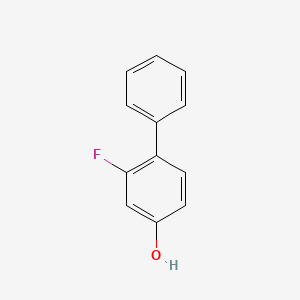

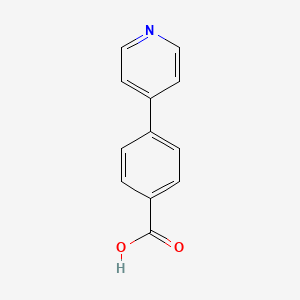

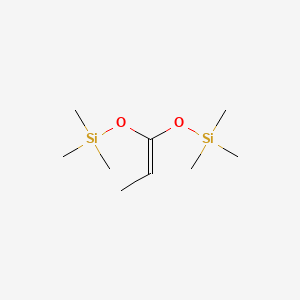

![molecular formula C15H13FO B1301890 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one CAS No. 37989-92-7](/img/structure/B1301890.png)

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Overview

Description

The compound "1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one" is a fluorinated biphenyl with a ketone functional group. While the specific compound is not directly studied in the provided papers, related compounds with fluorinated aromatic rings and ketone groups have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of fluorinated biphenyl compounds often involves the formation of carbon-fluorine bonds and the introduction of ketone functional groups. For instance, the synthesis of 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involved recrystallization from an organic solution, indicating a possible route for synthesizing related compounds . Additionally, the synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was achieved by reacting amphetamine with flurbiprofen, suggesting that amide formation can be a key step in the synthesis of fluorinated biphenyl compounds .

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl compounds is characterized by the presence of a biphenyl core with one or more fluorine atoms attached. The crystal structure of a related compound showed that it crystallizes in the monoclinic crystal class with specific cell parameters, and the unsaturated keto group adopts a s-cis conformation . The dihedral angles between the aromatic rings and other substituents can significantly influence the molecular geometry, as seen in the structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol .

Chemical Reactions Analysis

Fluorinated biphenyl compounds can undergo various chemical reactions, particularly those involving the ketone group. The synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones involved propargylation followed by a click reaction, indicating the reactivity of the ketone group towards nucleophilic addition . The presence of fluorine can also influence the reactivity and selectivity of these compounds in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated biphenyl compounds are influenced by the presence of fluorine atoms and the molecular structure. For example, fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol showed reduced melting points and clearing points, as well as transitions between smectic A and chiral nematic phases, illustrating the impact of fluorine on the thermal properties . Vibrational spectroscopy and computational analysis on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone provided insights into the vibrational frequencies and geometric parameters, which are crucial for understanding the physical properties of these compounds .

Scientific Research Applications

Application 1: Antibacterial Activity Evaluation

- Scientific Field: Bioorganic Chemistry and Medicinal Chemistry .

- Summary of the Application: The compound is used in the synthesis of biphenyl and dibenzofuran derivatives, which are evaluated for their antibacterial activities . The escalating prevalence of antibiotic-resistant bacteria has led to a serious global public health problem; therefore, there is an urgent need for the development of structurally innovative antibacterial agents .

- Methods of Application or Experimental Procedures: A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .

- Results or Outcomes: Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Compounds 4′- (trifluoromethyl)- [1,1′-biphenyl]-3,4,5-triol ( 6i) and 5- (9 H -carbazol-2-yl) benzene-1,2,3-triol ( 6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .

Application 2: Environmental Pollutant Analysis

- Scientific Field: Environmental Chemistry .

- Summary of the Application: The compound is used as an internal standard for the analysis of environmental pollutants in sediments . The increasing concern about environmental pollution has led to the development of sensitive and accurate methods for the detection and quantification of pollutants .

- Methods of Application or Experimental Procedures: The compound is used in conjunction with pressurized liquid extraction and gas chromatography-mass spectrometry for the analysis of pollutants . These techniques allow for the efficient extraction and identification of pollutants, providing valuable information about their concentration and distribution .

- Results or Outcomes: The use of “1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)propan-1-one” as an internal standard improves the accuracy and reliability of the analysis, contributing to a better understanding of environmental pollution .

Application 3: Solvent Dynamics Study

- Scientific Field: Physical Chemistry .

- Summary of the Application: The compound is used to study the solvent dynamics of 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs by picosecond absorption spectroscopy . This research contributes to the understanding of solvent effects on chemical reactions .

- Methods of Application or Experimental Procedures: The compound is used in picosecond absorption spectroscopy experiments to study the dynamics of radical ion pairs . This technique provides detailed information about the behavior of these species in different solvents .

- Results or Outcomes: The study provides valuable insights into the solvent dynamics of radical ion pairs, which can have significant implications for various chemical processes .

Application 4: Internal Standard for Analysis of Environmental Pollutants

- Scientific Field: Environmental Chemistry .

- Summary of the Application: The compound is used as an internal standard for the analysis of environmental pollutants in sediments . This is crucial for monitoring and managing environmental pollution .

- Methods of Application or Experimental Procedures: The compound is used in conjunction with pressurized liquid extraction and gas chromatography-mass spectrometry for the analysis of pollutants . These techniques allow for the efficient extraction and identification of pollutants .

- Results or Outcomes: The use of “1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)propan-1-one” as an internal standard improves the accuracy and reliability of the analysis, contributing to a better understanding of environmental pollution .

Application 5: Solvent Dynamics Study

- Scientific Field: Physical Chemistry .

- Summary of the Application: The compound is used to study the solvent dynamics of 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs by picosecond absorption spectroscopy . This research contributes to the understanding of solvent effects on chemical reactions .

- Methods of Application or Experimental Procedures: The compound is used in picosecond absorption spectroscopy experiments to study the dynamics of radical ion pairs . This technique provides detailed information about the behavior of these species in different solvents .

- Results or Outcomes: The study provides valuable insights into the solvent dynamics of radical ion pairs, which can have significant implications for various chemical processes .

properties

IUPAC Name |

1-[4-(2-fluorophenyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIQZWXVSBJPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372095 | |

| Record name | 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one | |

CAS RN |

37989-92-7 | |

| Record name | 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37989-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.